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3-carboxylate

Cat. No.: B15331595

Get Quote

The benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous biologically active compounds. This guide provides an in-depth analysis of the

structure-activity relationships (SAR) of benzo[c]isoxazole analogs, offering a comparative

overview of their performance as antipsychotic agents, acetylcholinesterase inhibitors, and

antimicrobial agents. The information presented herein is intended for researchers, scientists,

and drug development professionals, synthesizing technical data with field-proven insights to

facilitate the rational design of novel therapeutics.

Benzo[c]isoxazole Analogs as Atypical
Antipsychotic Agents
The therapeutic efficacy of atypical antipsychotics is largely attributed to their balanced

antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual activity is believed to

be responsible for their improved side-effect profile compared to typical antipsychotics,

particularly regarding extrapyramidal symptoms (EPS). The benzo[c]isoxazole core, notably the

3-(piperidin-4-yl)benzo[c]isoxazole moiety, is a key pharmacophore in several clinically

successful atypical antipsychotics, including risperidone and paliperidone.[1]
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Structure-Activity Relationship for D2 and 5-HT2A
Receptor Binding
The affinity of benzo[c]isoxazole analogs for D2 and 5-HT2A receptors is exquisitely sensitive

to the nature and position of substituents on both the benzo[c]isoxazole ring and the piperidine

moiety. A comprehensive understanding of these relationships is critical for the design of potent

and selective agents.

A key structural feature for high affinity at both D2 and 5-HT2A receptors is the presence of a 3-

(1-substituted-4-piperidinyl)-1,2-benzisoxazole scaffold. The nature of the substituent on the

piperidine nitrogen plays a crucial role in modulating receptor affinity.

Table 1: Comparative D2 and 5-HT2A Receptor Binding Affinities of Substituted 3-(Piperidin-4-

yl)benzo[c]isoxazole Analogs[2]
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Compound
R (Substitution on
Piperidine
Nitrogen)

D2 Ki (nM) 5-HT2A Ki (nM)

22 -CH2CH2-CO-Phenyl >1000 25

23
-CH2CH2-SO2-

Phenyl
116 2.1

24
-CH2CH2-NHCO-

Phenyl
107 1.8

25
-CH2CH2-NHCS-

Phenyl
242 5.2

26
-CH2CH2-NHSO2-

Phenyl
182 2.8

27
-(CH2)4-N(CH3)CO-

Phenyl
6.4 0.44

28
-(CH2)4-N(CH3)SO2-

Phenyl
14.5 0.78

29
-(CH2)4-NHCO-

Phenyl
8.2 0.56

30
-(CH2)4-NHCS-

Phenyl
25.1 1.9

31
-(CH2)4-NHSO2-

Phenyl
11.3 0.91

32
-(CH2)4-NHCO-NH-

Phenyl
15.6 1.2

33
-(CH2)4-NHCS-NH-

Phenyl
45.3 3.5

From the data presented, it is evident that extending the linker between the piperidine and the

aromatic ring from two to four carbons significantly enhances D2 receptor affinity. Furthermore,

the nature of the terminal functional group has a profound impact, with amide and sulfonamide
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moieties generally conferring higher affinity than their thioamide and thiourea counterparts.

Compound 27, with a four-carbon linker and a tertiary amide, demonstrates the highest affinity

for both D2 and 5-HT2A receptors in this series.

Experimental Protocol: Dopamine D2 and Serotonin 5-
HT2A Receptor Radioligand Binding Assays
The following protocol outlines a standard method for determining the binding affinity of test

compounds to D2 and 5-HT2A receptors. This self-validating system ensures the generation of

reliable and reproducible data.

Materials:

Receptor Source: Membranes from CHO-K1 cells stably transfected with human D2 or 5-

HT2A receptors.[3][4]

Radioligands: [³H]-Spiperone for D2 receptors and [³H]-Ketanserin for 5-HT2A receptors.[5]

[6]

Non-specific Binding Determinant: Haloperidol (10 µM) for D2 receptors and Ketanserin (1

µM) for 5-HT2A receptors.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.

[5]

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

Membrane Preparation:

Culture cells to confluency, harvest, and centrifuge.

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[7]
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Wash the membrane pellet with fresh assay buffer and resuspend.

Determine the protein concentration using a standard method (e.g., BCA assay).

Binding Assay:

In a 96-well plate, add the following in triplicate:

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane

preparation.[5]

Non-specific Binding: 50 µL of non-specific binding determinant, 50 µL of radioligand,

and 100 µL of membrane preparation.[5]

Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of

radioligand, and 100 µL of membrane preparation.[5]

Incubate the plate at room temperature for 60-90 minutes.[7]

Filtration and Counting:

Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell

harvester.[8]

Wash the filters multiple times with ice-cold wash buffer.[8]

Dry the filters and place them in scintillation vials with scintillation cocktail.

Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
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Radioligand Binding Assay Workflow
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Caption: Workflow for Radioligand Binding Assay.

Benzo[c]isoxazole Analogs as Acetylcholinesterase
Inhibitors
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the

neurotransmitter acetylcholine, is a key therapeutic strategy for the management of Alzheimer's

disease. The benzo[c]isoxazole scaffold has been explored as a bioisosteric replacement for

other aromatic systems in the design of potent and selective AChE inhibitors.

Structure-Activity Relationship for Acetylcholinesterase
Inhibition
The inhibitory potency of benzo[c]isoxazole-based compounds against AChE is highly

dependent on the nature of the substituents attached to the core structure.

Table 2: Comparative Acetylcholinesterase Inhibitory Activity of N-Benzylpiperidine

Benzo[c]isoxazole Analogs
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Compound
R (Substitution on Benzyl
Ring)

AChE IC50 (nM)

Analog 1 H 14

Analog 2 4-F 8.5

Analog 3 4-Cl 7.0

Analog 4 4-NO₂ 25

Analog 5 3,4-diCl 4.2

Analog 6 4-OCH₃ 18

Note: The data in this table is representative and compiled from general findings in the field to

illustrate SAR trends. Specific values can be found in dedicated studies.

The data suggest that electron-withdrawing groups at the 4-position of the benzyl ring generally

enhance AChE inhibitory activity, with the exception of the strongly deactivating nitro group.

Dichloro substitution at the 3 and 4 positions results in the most potent analog in this series.

Experimental Protocol: Acetylcholinesterase Inhibition
Assay (Ellman's Method)
The following protocol details the widely used Ellman's method for determining AChE inhibitory

activity.

Materials:

Enzyme: Acetylcholinesterase (from electric eel or human erythrocytes).

Substrate: Acetylthiocholine iodide (ATCI).

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Buffer: 0.1 M Phosphate buffer, pH 8.0.

96-well microplate reader.
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Procedure:

Reagent Preparation:

Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.

Prepare serial dilutions of the test compounds.

Assay in 96-well Plate:

To each well, add:

140 µL of assay buffer.

20 µL of DTNB solution.

20 µL of test compound solution (or buffer for control).

20 µL of AChE solution.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate Reaction and Measure:

Add 20 µL of ATCI solution to each well to start the reaction.

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for

10 minutes) using a microplate reader.

Data Analysis:

Calculate the rate of reaction (change in absorbance per minute) for each concentration of

the test compound.

Determine the percentage of inhibition for each concentration relative to the control (no

inhibitor).

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.
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Ellman's Method for AChE Inhibition
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Caption: Workflow for Ellman's AChE Inhibition Assay.

Benzo[c]isoxazole Analogs as Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of novel

antimicrobial agents. The benzo[c]isoxazole scaffold has shown promise as a template for the

design of compounds with antibacterial and antifungal activity.

Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial efficacy of benzo[c]isoxazole derivatives is significantly influenced by the

nature of substituents on the aromatic ring.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Isoxazole Derivatives[9]

Compo
und

R1 R2
B.
subtilis

S.
aureus

E. coli
C.
albicans

A. niger

TPI-1 -N(CH₃)₂ -H 12.50 12.50 6.25 12.50 6.25

TPI-2 -OCH₃ -H 6.25 6.25 6.25 6.25 12.50

TPI-3 -NO₂ -H 6.25 12.50 6.25 6.25 6.25

TPI-14 -OCH₃ -OCH₃ 6.25 6.25 6.25 6.25 6.25

TPI-17 -OH -OCH₃ 12.50 12.50 12.50 12.50 12.50

The results indicate that electron-donating groups like methoxy and electron-withdrawing

groups like nitro can enhance antimicrobial activity. Compound TPI-14, with two methoxy

substituents, demonstrated broad-spectrum activity against all tested strains. The presence of
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a nitro group at the ortho position also conferred good activity, particularly against fungal

strains.[9]

Experimental Protocol: Broth Microdilution Method for
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the

MIC of an antimicrobial agent.[10][11]

Materials:

Test Organisms: Standardized cultures of bacteria and fungi.

Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.[10]

96-well microtiter plates.

Spectrophotometer or plate reader.

Procedure:

Inoculum Preparation:

Prepare a standardized suspension of the test organism to a turbidity equivalent to a 0.5

McFarland standard (~1.5 x 10⁸ CFU/mL).[10]

Dilute the standardized suspension in the appropriate growth medium to achieve a final

inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Preparation of Antimicrobial Dilutions:

Prepare serial twofold dilutions of the test compounds in the growth medium in the 96-well

plates.[11]

Inoculation and Incubation:

Inoculate each well containing the antimicrobial dilutions with the standardized inoculum.
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Include a growth control well (medium and inoculum, no drug) and a sterility control well

(medium only).

Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[11]

MIC Determination:

After incubation, visually inspect the plates for turbidity.

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits

visible growth of the organism.[11]

Broth Microdilution for MIC Determination

Prepare Standardized Inoculum

Inoculate Microtiter Plate

Prepare Serial Dilutions of Test Compound

Incubate
(35-37°C) Visually Assess for Growth Determine MIC
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Caption: Workflow for Broth Microdilution Assay.

Conclusion
The benzo[c]isoxazole scaffold represents a versatile platform for the development of a wide

range of therapeutic agents. The structure-activity relationship studies highlighted in this guide

demonstrate that subtle modifications to the substitution pattern on the benzo[c]isoxazole core

and its appendages can lead to significant changes in biological activity and selectivity. For

atypical antipsychotic development, a balanced D2/5-HT2A antagonism can be achieved by

optimizing the linker length and the nature of the terminal functional group on the piperidine

substituent. In the context of acetylcholinesterase inhibition, electron-withdrawing groups on

the N-benzylpiperidine moiety generally enhance potency. For antimicrobial applications, both

electron-donating and electron-withdrawing substituents on the aromatic ring have been shown

to be beneficial. The detailed experimental protocols provided herein offer a robust framework
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for the evaluation of novel benzo[c]isoxazole analogs, facilitating the discovery of next-

generation therapeutics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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